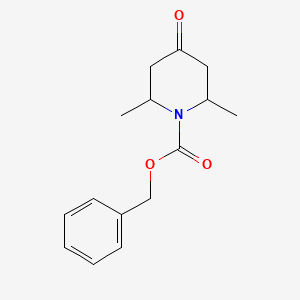

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMHDOIRSYDCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739200 | |

| Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233932-12-1 | |

| Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the key intermediate, 2,6-dimethyl-4-oxopiperidine, followed by the N-benzyloxycarbonylation to yield the final product. Detailed experimental protocols, data tables, and a logical workflow diagram are presented to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is proposed to proceed via a two-step sequence. The initial step involves the synthesis of the piperidone core, 2,6-dimethyl-4-oxopiperidine, through a Mannich-type condensation reaction. This is followed by the protection of the secondary amine with a benzyloxycarbonyl group to afford the target molecule.

Figure 1: Proposed two-step synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

Experimental Protocols

Step 1: Synthesis of 2,6-dimethyl-4-oxopiperidine

The synthesis of the 2,6-dimethyl-4-oxopiperidine core is achieved through a Mannich reaction, a three-component condensation.[1][2][3] In this proposed protocol, acetaldehyde, acetone, and an ammonia source (ammonium acetate) are condensed to form the heterocyclic ring.[1]

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetaldehyde, acetone, and ammonium acetate in a suitable solvent such as ethanol.

-

The reaction mixture is stirred at room temperature before being gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to a standard acid-base workup. The crude product is dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2,6-dimethyl-4-oxopiperidine.

-

Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

The final step involves the protection of the secondary amine of the piperidone intermediate with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

Methodology:

-

Dissolve the purified 2,6-dimethyl-4-oxopiperidine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add a base, such as triethylamine or N,N-diisopropylethylamine, to the solution.

-

Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,6-dimethyl-4-oxopiperidine | C₇H₁₃NO | 127.18 | 45717-87-1 |

| Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | C₁₅H₁₉NO₃ | 261.32 | 1233932-12-1 |

Table 2: Proposed Reaction Parameters

| Step | Reaction Type | Key Reagents | Solvent | Base | Temperature |

| 1 | Mannich Condensation | Acetaldehyde, Acetone, Ammonium acetate | Ethanol | - | Reflux |

| 2 | N-Benzyloxycarbonylation | 2,6-dimethyl-4-oxopiperidine, Benzyl chloroformate | Dichloromethane | Triethylamine | 0 °C to RT |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide outlines a feasible and logical two-step synthetic route for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate. By following the detailed experimental protocols and utilizing the provided data, researchers and scientists in the field of drug development can efficiently synthesize this target molecule for further investigation. The presented workflow and diagrams offer a clear and structured approach to the synthesis, ensuring a high potential for successful replication in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize yields.

References

"Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate chemical properties"

An In-depth Technical Guide on Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate: Chemical Properties and Synthetic Importance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound with the chemical formula C₁₅H₁₉NO₃. While detailed public data on this specific molecule is limited, its structural motifs are of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common feature in many biologically active compounds, and the benzyl carbamate protecting group allows for versatile synthetic manipulations. This technical guide provides a summary of the known chemical properties of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate and explores its potential synthetic applications, particularly as a key intermediate in the development of pharmaceuticals.

Core Chemical Properties

The fundamental chemical and physical properties of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate are summarized in the table below. This data is essential for its handling, storage, and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| CAS Number | 1233932-12-1 |

| Boiling Point | 393.2±42.0°C (Predicted) |

| Storage Temperature | 2-8°C |

Synthetic Importance and Applications

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary documented application is as a precursor for the synthesis of calcium channel blockers, such as amlodipine and other dihydropyridine derivatives. The presence of the ketone functional group and the stereocenters at the 2 and 6 positions of the piperidine ring make it a versatile intermediate for creating a variety of nitrogen-containing heterocyclic compounds with potential therapeutic applications in cardiovascular diseases.

Experimental Protocols

Proposed Synthetic Pathway:

A common method for the synthesis of substituted piperidones is the Dieckmann condensation or a variation thereof. A plausible multi-step synthesis for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate could involve the following key steps:

-

Starting Materials: The synthesis would likely begin with readily available starting materials, such as a β-amino ester and an α,β-unsaturated ketone.

-

Michael Addition: A Michael addition of the β-amino ester to the α,β-unsaturated ketone would form a key intermediate.

-

N-Protection: The secondary amine of the piperidine precursor would be protected with a benzyl chloroformate to introduce the benzyl carbamate group.

-

Cyclization: An intramolecular cyclization, such as a Dieckmann condensation, would then be employed to form the 4-oxopiperidine ring.

-

Purification: The final product would be purified using standard laboratory techniques such as column chromatography.

The following diagram illustrates a generalized workflow for such a synthesis.

Caption: A generalized workflow for the proposed synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

Role in Drug Discovery

The piperidine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. The versatility of the piperidine core allows for the introduction of various functional groups at different positions, leading to a wide range of pharmacological activities. Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, as a functionalized piperidine derivative, represents a valuable starting point for the development of new therapeutic agents.

The following diagram illustrates the concept of using a core scaffold like the one in Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate for generating a library of potential drug candidates.

Caption: The use of a core scaffold for generating diverse compounds to target various biological molecules.

Conclusion

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a valuable chemical intermediate with established applications in the synthesis of cardiovascular drugs. While comprehensive data on the compound itself is not widely published, its structural features and the known biological significance of the piperidine scaffold underscore its importance for researchers in drug discovery and organic synthesis. The proposed synthetic strategies and the conceptual framework for its use in generating compound libraries provide a solid foundation for further investigation and application of this and related molecules in the development of novel therapeutics.

Technical Guide: Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

CAS Number: 1233932-12-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core structure. The presence of dimethyl substituents at the 2 and 6 positions, a ketone group at the 4 position, and a benzyl carboxylate group on the nitrogen atom defines its chemical architecture. While detailed peer-reviewed literature on this specific molecule is limited, its structural motifs are of significant interest in medicinal chemistry. Notably, it is cited as a potential intermediate in the synthesis of calcium channel blockers, such as amlodipine and other dihydropyridine derivatives[1]. This guide provides a summary of the available data for this compound and presents comparative information for structurally related and more extensively studied analogues.

Physicochemical Properties

The fundamental physicochemical properties of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, as collated from chemical supplier databases, are presented below.

| Property | Value | Source |

| CAS Number | 1233932-12-1 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₉NO₃ | [5] |

| Molecular Weight | 261.32 g/mol | |

| Boiling Point | 393.2±42.0°C | N/A |

Synthesis and Experimental Protocols

A US patent describes a general method for preparing N-protected 2,6-dialkyl-4-oxopiperidines via a double Mannich reaction involving an alkylaldehyde, a 1,3-dicarboxylic acetone, and an ammonium source. The resulting nitrogen can then be protected with a suitable group, such as a Boc (tert-butyloxycarbonyl) group[6]. For the target molecule, this would be followed by the introduction of the benzyl carboxylate group.

A logical workflow for a potential synthesis is outlined in the diagram below.

Caption: Plausible synthetic workflow for the target compound.

Comparative Analysis with Structurally Related Compounds

Given the limited data on Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, an examination of its structural analogues provides valuable context for its potential reactivity and biological applications.

Benzyl 4-oxo-1-piperidinecarboxylate (CAS: 19099-93-5)

This compound, lacking the dimethyl substituents, is a well-documented precursor in the synthesis of various biologically active molecules. It is often referred to as N-Cbz-4-piperidone.

Synthesis of N-Cbz-4-piperidone:

A common method involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl chloroformate in the presence of a base, such as potassium carbonate or diisopropylethylamine[7][8].

Caption: Synthesis of Benzyl 4-oxo-1-piperidinecarboxylate.

Experimental Protocol for N-Cbz-4-piperidone Synthesis:

A stirred solution of 4-oxopiperidine hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (40 mL) is cooled to 0°C. Diisopropylethylamine (3.40 mL, 19.5 mmol) is added, and the mixture is stirred for five minutes. Benzyl chloroformate (1.54 mL, 10.7 mmol) is then added over 20 minutes. The reaction is allowed to warm to room temperature and stirred for two hours. The mixture is then partitioned between dichloromethane and water. The aqueous phase is extracted with dichloromethane, and the combined organic phases are washed with brine, dried over Na₂SO₄, and concentrated. The product can be purified by column chromatography[8].

Benzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 132644-87-2)

This isomer, with two methyl groups on the same carbon atom, is commercially available, indicating its utility in research and development. While specific reaction protocols are not detailed in the available search results, its existence suggests that synthetic routes to dimethylated piperidinone carboxylates are established.

Biological Activity and Applications

The primary suggested application for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is as a building block in pharmaceutical synthesis, particularly for calcium channel blockers[1]. The piperidine scaffold is a common feature in many biologically active compounds due to its ability to adopt various conformations and present substituents in defined spatial orientations.

No specific signaling pathways or detailed biological activity data for the target compound have been found in the public domain. Research on related piperidine derivatives suggests a broad range of potential biological targets. For instance, various functionalized piperidines are investigated for their roles in modulating neurotransmitter reuptake and enzyme inhibition[2].

Conclusion

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 1233932-12-1) is a chemical intermediate with potential applications in drug discovery, particularly in the synthesis of cardiovascular drugs. While comprehensive scientific data for this specific compound is not widely published, its structural characteristics and the established chemistry of related piperidine derivatives provide a foundation for its further investigation. Researchers and drug development professionals are encouraged to utilize the information on analogous compounds as a guide for developing synthetic strategies and exploring the potential biological activities of this and related molecules. Further research is warranted to fully characterize its chemical and biological properties.

References

- 1. Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate [myskinrecipes.com]

- 2. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]

- 3. 122860-33-7 | MFCD11105988 | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate [aaronchem.com]

- 4. 1283720-88-6 | Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. Cardiovascular Intermediates (6) [myskinrecipes.com]

- 6. US20090118287A1 - Organic compounds - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]

"Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate IUPAC name and synonyms"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound containing a piperidine core structure. This technical guide provides a summary of its chemical identity, including its IUPAC name and known synonyms. While this compound is available commercially as a building block for chemical synthesis, detailed experimental protocols for its preparation and comprehensive data on its biological activity are not extensively documented in publicly accessible literature. This guide compiles the available information and presents a putative synthetic approach based on established chemical principles for related structures.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is provided below.

| Identifier | Value |

| IUPAC Name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate |

| Synonym | 1-Piperidinecarboxylic acid, 2,6-dimethyl-4-oxo-, phenylmethyl ester |

| CAS Number | 1233932-12-1 |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Boiling Point | 393.2±42.0°C |

Synthesis

A generalized workflow for a potential synthetic route is illustrated below. This would likely involve the protection of a suitable amine, followed by the construction of the piperidinone ring and subsequent functionalization.

Caption: A conceptual workflow for the synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

Experimental Data

Comprehensive experimental data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, are not widely published. Researchers requiring this information would likely need to perform their own analytical characterization.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate in any signaling pathways. As a substituted piperidinone, it belongs to a class of compounds that are of interest in medicinal chemistry; however, specific studies on this molecule have not been reported.

Conclusion

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a known chemical entity with established identifiers. While it serves as a potential building block in synthetic chemistry, there is a notable absence of detailed, publicly available information regarding its specific synthesis protocols, comprehensive analytical data, and biological functions. The information provided in this guide is based on currently accessible data from chemical suppliers and databases. Further research would be necessary to fully characterize this compound and explore its potential applications.

The Piperidine Carboxylate Core: A Journey from Serendipity to Precision in Analgesic Design

An In-depth Technical Guide on the Discovery and History of Substituted Piperidine Carboxylates for Researchers, Scientists, and Drug Development Professionals.

The serendipitous discovery of the analgesic properties of a synthetic piperidine carboxylate derivative more than eight decades ago marked a pivotal moment in medicinal chemistry. This event not only introduced a new class of potent pain relievers but also laid the groundwork for the principles of rational drug design that continue to shape the development of novel therapeutics today. This technical guide delves into the core of substituted piperidine carboxylates, tracing their history from the initial synthesis of meperidine to the highly potent fentanyl and its analogs. It provides a comprehensive overview of their structure-activity relationships, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways and drug discovery workflows.

A Fortuitous Beginning: The Discovery of Meperidine (Pethidine)

The story of substituted piperidine carboxylates as analgesics begins in the late 1930s in Germany. In 1939, chemist Otto Eisleb, while working at IG Farben, synthesized ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, a compound he named pethidine, later known as meperidine in the United States.[1][2] The initial intent was to create a new anticholinergic agent.[2][3] However, during routine pharmacological screening, Otto Schaumann discovered its potent analgesic properties.[2][3] This accidental finding unveiled a new structural class of opioids, distinct from the complex polycyclic structure of morphine.

The synthesis of meperidine, in its early iterations, involved the reaction of benzyl cyanide with N,N-bis(2-chloroethyl)methylamine to form the piperidine ring, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.[4]

The Dawn of a New Era of Potency: The Synthesis of Fentanyl

Building on the foundational understanding of the structure-activity relationships (SAR) of meperidine and its analogs, Dr. Paul Janssen and his team at Janssen Pharmaceutica embarked on a quest for more potent analgesics. Their systematic exploration of the 4-anilinopiperidine scaffold led to the groundbreaking synthesis of fentanyl in 1959.[5][6] Fentanyl, with a potency 50 to 100 times that of morphine, revolutionized the field of anesthesiology and pain management.[7]

The synthesis of fentanyl typically involves a multi-step process, starting from N-Boc-4-piperidone or a similar precursor. A common route includes reductive amination with aniline, followed by acylation and N-alkylation to yield the final product.[8]

Structure-Activity Relationships: Decoding the Keys to Potency

The extensive research into meperidine and fentanyl analogs has generated a wealth of data on their structure-activity relationships, providing crucial insights for the design of new analgesics with improved efficacy and safety profiles.

Meperidine Analogs

For meperidine analogs, key structural modifications and their effects on analgesic activity include:

-

The 4-Aryl Group: The phenyl group at the 4-position is crucial for activity.

-

The 4-Carboxylate Group: The ethyl ester provides optimal activity. Altering the ester to other groups, such as a ketone, can modulate activity.

-

The N-Methyl Group: Replacement of the N-methyl group with larger alkyl or aralkyl groups can influence potency.

Fentanyl Analogs

The SAR of fentanyl and its derivatives is even more pronounced:

-

The N-Acyl Group: The propanamide group is optimal for potent agonist activity.

-

The N-Phenethyl Group: This group is critical for high potency. Modifications can drastically alter activity.

-

Substitutions on the Piperidine Ring: Introduction of a methyl group at the 3-position of the piperidine ring can significantly increase potency, as seen in 3-methylfentanyl.

-

Substitutions on the Aniline Ring: Modifications to the aniline ring can also impact potency and selectivity.

Quantitative Data on Substituted Piperidine Carboxylates

The following tables summarize key quantitative data for a selection of meperidine and fentanyl analogs, illustrating the impact of structural modifications on their biological activity.

Table 1: Mu-Opioid Receptor Binding Affinity and Analgesic Potency of Selected Meperidine and Fentanyl Analogs

| Compound | Mu-Opioid Receptor Ki (nM) | Analgesic Potency (ED50, mg/kg, rodent model) | Reference(s) |

| Meperidine | 100 - 200 | 10-20 (mouse, hot plate) | [9][10] |

| Fentanyl | 1.3 - 1.6 | 0.01 - 0.02 (rat, tail flick) | [11] |

| Alfentanil | ~1.1 | 0.03 (rat, tail flick) | [12] |

| Sufentanil | 0.14 | 0.0007 (rat, tail flick) | [11][12] |

| Remifentanil | ~1.5 | 0.002 (rat, tail flick) | [12] |

| Acetylfentanyl | ~2.5 | 0.021 (mouse, oral) | |

| 3-Methylfentanyl | 0.03 - 0.1 | 0.001 - 0.003 (rat, tail flick) | [11] |

| Ocfentanil | - | 0.0077 (mouse, hot plate) | [7] |

Note: ED50 values can vary depending on the specific animal model, route of administration, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of substituted piperidine carboxylates.

Synthesis Protocols

Protocol 1: Laboratory Synthesis of Meperidine Hydrochloride

-

Step 1: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile. In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place sodium amide in dry toluene. Heat the mixture to reflux. Slowly add a solution of benzyl cyanide and N,N-bis(2-chloroethyl)methylamine in dry toluene. Continue refluxing for 2-3 hours. After cooling, cautiously add water to decompose the excess sodium amide. Separate the toluene layer, wash with water, and dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure to obtain the crude nitrile.

-

Step 2: Hydrolysis to 1-methyl-4-phenylpiperidine-4-carboxylic acid. Reflux the crude nitrile with a concentrated solution of sodium hydroxide for several hours until the evolution of ammonia ceases. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry.

-

Step 3: Esterification to Meperidine. Suspend the carboxylic acid in ethanol and pass dry hydrogen chloride gas through the mixture while refluxing until the esterification is complete (monitored by TLC). Cool the solution and evaporate the solvent under reduced pressure. Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/ether) to obtain meperidine hydrochloride.[2][4]

Protocol 2: Laboratory Synthesis of Fentanyl

-

Step 1: Synthesis of N-(4-piperidyl)aniline. To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane), add aniline and sodium triacetoxyborohydride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Deprotect the Boc group using a strong acid (e.g., trifluoroacetic acid in dichloromethane) to yield N-(4-piperidyl)aniline.

-

Step 2: Acylation to N-phenyl-N-(piperidin-4-yl)propanamide. Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add a base (e.g., triethylamine or diisopropylethylamine) followed by the dropwise addition of propionyl chloride. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Step 3: N-Alkylation to Fentanyl. To a solution of the product from Step 2 in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and 2-phenylethyl bromide. Heat the mixture to reflux until the reaction is complete. Cool the reaction mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography or recrystallization to obtain fentanyl.[5][8]

Biological Evaluation Protocols

Protocol 3: Mu-Opioid Receptor Radioligand Binding Assay

-

Membrane Preparation: Homogenize brain tissue (e.g., from rats) or cells expressing the mu-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In a 96-well plate, add the membrane preparation, a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound. For determination of non-specific binding, add a high concentration of a non-labeled opioid antagonist (e.g., naloxone).

-

Incubation and Filtration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification and Analysis: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.[13][14]

Protocol 4: In Vivo Analgesic Activity - Hot Plate Test

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure: Administer the test compound to the experimental animals (e.g., mice) via a suitable route (e.g., intraperitoneal, subcutaneous). At a predetermined time after administration, place the animal on the hot plate.

-

Measurement: Record the latency to a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Analysis: Compare the latency times of the treated group with those of a vehicle-treated control group. A significant increase in latency indicates an analgesic effect.[6][15]

Visualizing the Landscape of Substituted Piperidine Carboxylates

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the discovery, synthesis, and mechanism of action of substituted piperidine carboxylates.

Caption: General workflow of the drug discovery and development process.

Caption: Simplified synthetic pathway for Meperidine.

Caption: Simplified synthetic pathway for Fentanyl.

Caption: Opioid receptor signaling pathways.

Conclusion

The discovery and development of substituted piperidine carboxylates represent a remarkable chapter in the history of medicine. From the chance observation of meperidine's analgesic effects to the rational design of the ultra-potent fentanyl, this class of compounds has profoundly impacted pain management. The continuous exploration of their structure-activity relationships, facilitated by detailed synthetic and pharmacological protocols, continues to drive the quest for safer and more effective analgesics. The principles learned from the journey of substituted piperidine carboxylates serve as a powerful guide for future drug discovery endeavors, not only in the field of analgesia but across all therapeutic areas.

References

- 1. benchchem.com [benchchem.com]

- 2. The analgesic meperidine (Demerol) was developed in the search for analge.. [askfilo.com]

- 3. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 4. homework.study.com [homework.study.com]

- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Operationally Simple Synthesis of Fentanyl Citrate | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Evaluation of the P-glycoprotein (Abcb1) affinity status of a series of morphine analogs: Comparative study with meperidine analogs to identify opioids with minimal P-glycoprotein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

The Strategic Role of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate in Modern Organic Synthesis

A comprehensive guide for researchers and drug development professionals on the synthesis, properties, and applications of a versatile piperidine building block.

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, a key heterocyclic intermediate, has emerged as a valuable building block in the landscape of organic synthesis, particularly in the construction of complex nitrogen-containing molecules with significant pharmacological applications. Its rigid, pre-organized structure, featuring a protected amine, a ketone, and stereocenters at the 2 and 6 positions, offers a versatile platform for the synthesis of a variety of important compounds, most notably calcium channel blockers such as amlodipine and other dihydropyridine derivatives used in the management of cardiovascular diseases. This technical guide provides an in-depth overview of its synthesis, key reactions, and detailed experimental protocols to facilitate its use in research and development.

Physicochemical Properties and Spectroscopic Data

A clear understanding of the physicochemical properties of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1233932-12-1 |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Boiling Point | 393.2 ± 42.0 °C |

| Storage | 2-8 °C |

Synthesis of the Building Block

The synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is most commonly achieved through a Dieckmann condensation, a robust method for the formation of five- and six-membered cyclic β-keto esters. The overall synthetic strategy involves the initial formation of a diester precursor followed by intramolecular cyclization.

A plausible synthetic pathway is outlined below:

Experimental Protocol: Synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodibutyrate (Diester Precursor)

-

To a solution of benzylamine (1 equivalent) in a suitable solvent such as ethanol, add ethyl crotonate (2.2 equivalents).

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure diester precursor.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

To a solution of sodium ethoxide (1.1 equivalents) in dry toluene, a solution of the diester precursor (1 equivalent) in dry toluene is added dropwise at a temperature of 0-5 °C under an inert atmosphere.

-

The reaction mixture is then heated to reflux for several hours until the cyclization is complete, as indicated by TLC.

-

After cooling, the reaction is quenched by the addition of dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude β-keto ester.

-

The crude β-keto ester is then refluxed with aqueous hydrochloric acid to effect hydrolysis and decarboxylation.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent.

-

The organic layer is dried and concentrated to yield the crude Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, which can be further purified by column chromatography or recrystallization.

Application as a Building Block in Organic Synthesis

The primary utility of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate lies in its role as a precursor for the synthesis of complex heterocyclic compounds, particularly in the pharmaceutical industry. Its pre-defined stereochemistry at the 2 and 6 positions makes it an attractive starting material for stereoselective syntheses.

Synthesis of Dihydropyridine-based Calcium Channel Blockers

A significant application of this building block is in the Hantzsch pyridine synthesis to produce dihydropyridine derivatives, a class of drugs widely used to treat hypertension.

Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative

-

A mixture of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (1 equivalent), an appropriate aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol) is heated to reflux.

-

The reaction is monitored by TLC until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Key Reactions and Transformations

The functional groups present in Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate allow for a range of chemical transformations, further expanding its synthetic utility.

Table of Key Reactions

| Reaction | Reagents and Conditions | Product Type |

| Reduction of Ketone | NaBH₄, Methanol, 0 °C to rt | 4-Hydroxypiperidine derivative |

| Reductive Amination | Amine, NaBH(OAc)₃, Dichloroethane | 4-Aminopiperidine derivative |

| Wittig Reaction | Phosphonium ylide, THF | 4-Alkylidenepiperidine derivative |

| Deprotection of Amine | H₂, Pd/C, Methanol | 2,6-dimethyl-4-oxopiperidine |

Conclusion

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate stands out as a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined structure and versatile reactivity provide a reliable and efficient entry point to a variety of heterocyclic scaffolds. The detailed protocols and synthetic schemes presented in this guide are intended to empower researchers and drug development professionals to fully leverage the synthetic potential of this valuable intermediate in their quest for novel therapeutics.

Methodological & Application

Application Notes and Protocols for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the chemical properties, applications, and a detailed experimental protocol for the use of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly calcium channel blockers.

Introduction

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound with the CAS number 1233932-12-1. Its molecular structure, featuring a piperidine ring with a protected amine and a ketone functional group, makes it a versatile building block in medicinal chemistry. It is primarily utilized as a key starting material in the synthesis of dihydropyridine derivatives, a class of drugs widely used for the management of cardiovascular diseases such as hypertension.[1] The benzyl carbamate protecting group offers stability during initial reaction steps and can be selectively removed under specific conditions to yield the desired final product.

Physicochemical Properties and Safety Data

A summary of the key physical, chemical, and safety information for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉NO₃ | [2] |

| Molecular Weight | 261.32 g/mol | [2] |

| Boiling Point | 393.2 ± 42.0 °C | [2] |

| Storage Temperature | 2-8 °C | [2] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Applications in Drug Discovery

The N-benzyl piperidine motif is a common structural feature in drug discovery due to its favorable three-dimensional conformation and its ability to modulate physicochemical properties and biological activity.[4] Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate serves as a crucial precursor for the synthesis of complex nitrogen-containing heterocycles, most notably in the development of cardiovascular drugs.[2] Its structure is particularly amenable to the Hantzsch pyridine synthesis, a multicomponent reaction used to produce dihydropyridine scaffolds.[5]

Experimental Protocols

The following protocols describe a representative synthetic route for the preparation of a dihydropyridine derivative using Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, followed by the deprotection of the benzyl carbamate group.

Hantzsch Dihydropyridine Synthesis

This protocol outlines a modified Hantzsch reaction for the synthesis of a dihydropyridine derivative.

Workflow for Hantzsch Dihydropyridine Synthesis

Caption: Workflow for the Hantzsch synthesis of a dihydropyridine derivative.

Materials:

-

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

-

An aromatic aldehyde (e.g., 2-chlorobenzaldehyde)

-

A β-ketoester (e.g., ethyl acetoacetate)

-

An ammonia source (e.g., ammonium acetate)

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, the chosen aldehyde, and the β-ketoester in ethanol.

-

Add a slight excess of the ammonia source (e.g., 1.2 equivalents of ammonium acetate).

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product will often precipitate out of the solution. Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyridine derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Deprotection of the Benzyl Carbamate Group

This protocol describes the removal of the benzyl carbamate protecting group to yield the free amine.

Workflow for Benzyl Carbamate Deprotection

Caption: Workflow for the deprotection of the benzyl carbamate group.

Materials:

-

The synthesized dihydropyridine derivative

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (or other suitable solvent)

-

Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

-

Celite

Procedure:

-

Dissolve the protected dihydropyridine derivative in methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected amine product.

Signaling Pathway Context

The primary therapeutic target of dihydropyridine derivatives synthesized from this precursor are L-type calcium channels. By blocking these channels, they inhibit the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes.

Simplified Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Caption: Simplified signaling pathway of dihydropyridine calcium channel blockers.

This inhibition of calcium influx leads to vasodilation (relaxation of blood vessels), which in turn reduces peripheral vascular resistance and lowers blood pressure.

Conclusion

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. The provided protocols offer a representative framework for its application in the synthesis of dihydropyridine-based calcium channel blockers. Researchers and drug development professionals can adapt these methodologies to create novel therapeutic agents. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C14H17NO3 | CID 46941997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various therapeutic agents. The piperidine scaffold is a prevalent structural motif in many biologically active molecules, making this synthetic route valuable for drug discovery and medicinal chemistry.[1][2][3][4]

Overview of the Synthetic Strategy

The synthesis of the target compound is achieved through a two-step process. The first step involves the formation of the core heterocyclic ring, 2,6-dimethyl-4-oxopiperidine, via a multicomponent condensation reaction. The second step is the protection of the secondary amine on the piperidine ring with a benzyl chloroformate (Cbz) group. This protecting group strategy is crucial for further functionalization of the molecule in the development of more complex derivatives.

Experimental Protocols

Step 1: Synthesis of 2,6-dimethyl-4-oxopiperidine

This protocol is based on the general principles of the Hantzsch pyridine synthesis followed by reduction, or more direct condensation methods for forming substituted piperidinones.[5] This procedure describes a one-pot synthesis from readily available starting materials.

Materials and Reagents:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add ethyl acetoacetate (0.2 mol), acetaldehyde (0.2 mol), and ammonium acetate (0.1 mol) in 100 mL of ethanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting residue, add 100 mL of 2M HCl and heat at 100°C for 2-3 hours to effect hydrolysis and decarboxylation.

-

Cool the mixture in an ice bath and basify to pH 10-12 by the slow addition of a concentrated NaOH solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,6-dimethyl-4-oxopiperidine.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Step 1:

| Parameter | Value |

| Typical Yield | 65-75% |

| Purity (by GC-MS) | >95% after purification |

| Appearance | White to off-white crystalline solid |

| Melting Point | 104-106 °C |

Step 2: Synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

This protocol describes the N-protection of the synthesized 2,6-dimethyl-4-oxopiperidine using benzyl chloroformate.

Materials and Reagents:

-

2,6-dimethyl-4-oxopiperidine (from Step 1)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Two-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,6-dimethyl-4-oxopiperidine (0.1 mol) in 150 mL of dichloromethane in a 500 mL two-neck round-bottom flask.

-

Add an aqueous solution of sodium bicarbonate (0.3 mol in 100 mL of water) to the flask.

-

Cool the stirred biphasic mixture to 0°C in an ice bath.

-

Slowly add benzyl chloroformate (0.11 mol) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

Quantitative Data for Step 2:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% after purification |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

General Signaling Pathway Context

Derivatives of 4-oxopiperidine are often investigated for their roles as modulators of various signaling pathways, particularly in the central nervous system. For instance, they can be precursors to compounds that interact with G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade.

Caption: Generalized GPCR signaling pathway often targeted by piperidine derivatives.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Application Notes and Protocols: Functionalization of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chemical functionalization of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate. This versatile scaffold is a valuable starting material in medicinal chemistry and drug discovery, offering multiple sites for modification to explore structure-activity relationships (SAR). The following sections detail potential strategies for α-arylation, α-alkylation, and modification of the C4-keto group.

Palladium-Catalyzed α-Arylation of the Piperidine Ring

The positions adjacent to the nitrogen atom (α-positions) in the piperidine ring can be targeted for C-H arylation, a powerful tool for introducing aromatic substituents. Palladium catalysis is a common and effective method for this transformation.

Experimental Protocol:

A proposed method for the direct C-H arylation of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate with an aryl bromide is detailed below. This protocol is adapted from established procedures for the arylation of related cyclic amines.

Materials:

-

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ligand (e.g., XPhos)

-

Base (e.g., Cesium carbonate, Cs₂CO₃)

-

Solvent (e.g., Toluene or p-xylene)

Procedure:

-

To a dry reaction vial, add Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (1.0 equiv), the aryl bromide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.1 equiv).

-

Add Cs₂CO₃ (1.5 equiv).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent (e.g., Toluene) via syringe.

-

Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Arylating Agent (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-bromotoluene (1.1) | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | Expected >70% |

| 2 | 1-bromo-4-methoxybenzene (1.1) | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (1.5) | Dioxane | 100 | 24 | Expected >65% |

| 3 | 2-bromopyridine (1.1) | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (1.5) | Toluene | 120 | 16 | Expected >60% |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Experimental Workflow:

Caption: Workflow for Palladium-Catalyzed α-Arylation.

α-Alkylation adjacent to the Carbonyl Group

The enolate formed from the C4-ketone can be alkylated at the C3 or C5 position. Regioselectivity can be a challenge, but under specific conditions, selective alkylation can be achieved.

Experimental Protocol:

The following protocol for α-alkylation is based on methods for the alkylation of related piperidinones.

Materials:

-

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

-

Strong base (e.g., Lithium diisopropylamide, LDA)

-

Alkylating agent (e.g., Methyl iodide, Benzyl bromide)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

-

Dissolve Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equiv) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (1.2 equiv) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation:

| Entry | Alkylating Agent (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl Iodide (1.2) | LDA (1.1) | THF | -78 to RT | 12 | Expected >80% |

| 2 | Benzyl Bromide (1.2) | LHMDS (1.1) | THF | -78 to RT | 16 | Expected >75% |

| 3 | Allyl Bromide (1.2) | KHMDS (1.1) | Toluene | -78 to RT | 14 | Expected >70% |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Experimental Workflow:

Caption: Workflow for α-Alkylation of the Piperidone.

Reduction of the C4-Keto Group

The ketone functionality at the C4 position can be readily reduced to a hydroxyl group, providing a handle for further functionalization and introducing a new stereocenter.

Experimental Protocol:

A standard procedure for the reduction of the ketone is provided below.

Materials:

-

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

-

Reducing agent (e.g., Sodium borohydride, NaBH₄)

-

Solvent (e.g., Methanol, Ethanol)

Procedure:

-

Dissolve Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (1.0 equiv) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Remove the bulk of the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by column chromatography if necessary.

Data Presentation:

| Entry | Reducing Agent (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | NaBH₄ (1.5) | Methanol | 0 to RT | 3 | Expected >95% | Dependent on substrate |

| 2 | LiAlH₄ (1.2) | THF | 0 to RT | 2 | Expected >95% | Dependent on substrate |

| 3 | L-Selectride (1.2) | THF | -78 | 4 | Expected >90% | Potentially higher selectivity |

Note: Yields and diastereomeric ratios are hypothetical and will depend on the specific stereochemistry of the starting material and the steric hindrance around the carbonyl group.

Experimental Workflow:

Caption: Workflow for the Reduction of the C4-Ketone.

Application Notes and Protocols: Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous biologically active molecules and approved drugs.[1][2] This intermediate's strategic functionalization, with a protected amine and a ketone, makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly in the development of cardiovascular drugs and potentially other therapeutic agents.[3]

This document provides detailed application notes on the primary use of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate as a key intermediate in the synthesis of dihydropyridine-based L-type calcium channel blockers. Additionally, it explores its potential application as a scaffold for the development of histone deacetylase (HDAC) inhibitors, based on the known activity of similar piperidine-containing compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| CAS Number | 1233932-12-1 |

| Boiling Point | 393.2±42.0°C |

| Storage | 2-8°C |

(Data sourced from commercial supplier information)[3]

Application 1: Synthesis of Dihydropyridine Calcium Channel Blockers

The most prominent application of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is as a crucial precursor in the synthesis of 1,4-dihydropyridine (DHP) L-type calcium channel blockers, such as amlodipine and related analogues.[3][4] DHPs are widely used in the treatment of hypertension and angina.[4] The synthesis of the dihydropyridine ring is typically achieved through the Hantzsch pyridine synthesis.[5][6]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Caption: DHP Calcium Channel Blocker Mechanism of Action.

Experimental Protocol: Generalized Hantzsch Dihydropyridine Synthesis

This protocol outlines a general procedure for the synthesis of a dihydropyridine derivative using a piperidone precursor like Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

Materials:

-

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

-

An appropriate aromatic aldehyde (e.g., 2-chlorobenzaldehyde for amlodipine synthesis)

-

An acetoacetate derivative (e.g., ethyl acetoacetate)

-

Ammonium acetate or a primary amine

-

Solvent (e.g., ethanol, isopropanol, or acetic acid)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), the acetoacetate derivative (1 equivalent), and Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable solvent.

-

Addition of Ammonia Source: Add ammonium acetate (or a primary amine, approximately 1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure dihydropyridine derivative.

Logical Workflow for DHP Synthesis

Caption: Generalized Hantzsch Dihydropyridine Synthesis Workflow.

Application 2: Potential as a Scaffold for Histone Deacetylase (HDAC) Inhibitors

While direct evidence for the use of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate in HDAC inhibitors is not prominent in the literature, the piperidine scaffold is a key component of some known HDAC inhibitors.[2][7] HDAC inhibitors are a class of anti-cancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn affects gene expression and induces cell cycle arrest and apoptosis in cancer cells.

A common pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. The piperidine ring from Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate can be incorporated into the linker or cap region of a potential HDAC inhibitor.

General Structure of Piperidine-Containing HDAC Inhibitors

The synthesis of such inhibitors would involve the chemical modification of the piperidine scaffold. For example, the ketone at the 4-position can be derivatized, and the benzyl carbamate can be deprotected to allow for further functionalization at the nitrogen.

Experimental Protocol: Conceptual Synthesis of a Piperidine-Based HDAC Inhibitor

This protocol provides a conceptual synthetic route for a hypothetical HDAC inhibitor derived from Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

Part 1: Modification of the Piperidine Ring

-

Reduction of Ketone: The ketone at the 4-position can be reduced to a hydroxyl group using a reducing agent like sodium borohydride. This hydroxyl group can then be used as a point for further derivatization.

-

Reductive Amination: Alternatively, the ketone can undergo reductive amination with a suitable amine to introduce a nitrogen-containing side chain.

Part 2: Deprotection and Linker/ZBG Attachment

-

Deprotection: The N-Cbz (benzyl carbamate) protecting group can be removed by catalytic hydrogenation (e.g., using H₂ and Pd/C).

-

Amide Coupling: The resulting secondary amine can be coupled with a carboxylic acid containing the linker and the zinc-binding group (e.g., a hydroxamic acid precursor) using standard peptide coupling reagents like EDCI and HOBt.[7]

Logical Relationship for HDAC Inhibitor Design

Caption: Conceptual Design of an HDAC Inhibitor.

Quantitative Data Summary

| Compound Class | Target | Reported Activity Range (IC₅₀) | Reference |

| Dihydropyridine Derivatives | L-type Calcium Channels | nM to µM | [1][8] |

| N-Benzyl Piperidine Derivatives | Histone Deacetylases (HDACs) | nM to µM | [2] |

| Piperidine Carboxamide Derivatives | Acetylcholinesterase | 0.03 µM to 5.94 µM | [9] |

This table presents data for structurally related compounds to provide a general indication of potential activity and is not direct data for derivatives of the title compound.

Conclusion

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its primary established application is in the synthesis of dihydropyridine calcium channel blockers, a critical class of cardiovascular drugs. Furthermore, its piperidine core presents opportunities for its use as a scaffold in the design and synthesis of other therapeutic agents, such as HDAC inhibitors. The protocols and workflows provided herein offer a foundation for researchers to utilize this compound in their drug discovery and development endeavors. Further research into the synthesis and biological evaluation of novel derivatives of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is warranted to explore its full potential in medicinal chemistry.

References

- 1. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate [myskinrecipes.com]

- 4. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmedchem.com [jmedchem.com]

- 6. Synthesis of Amlodipine Besylate [chinjmap.com]

- 7. researchgate.net [researchgate.net]

- 8. thescipub.com [thescipub.com]

- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biological Assay of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological evaluation of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate analogs. The protocols detailed below are designed to assess the potential of these compounds as therapeutic agents by investigating their cellular cytotoxicity, and their effects on two key drug targets: histone deacetylases (HDACs) and calcium channels.

Introduction

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate and its analogs are synthetic organic compounds featuring a piperidine scaffold, a common motif in many biologically active molecules.[1] This structural feature suggests their potential application in medicinal chemistry and drug development.[1] Preliminary research indicates that derivatives of 4-oxopiperidine may act as histone deacetylase (HDAC) inhibitors or as calcium channel blockers, both of which are significant targets in the treatment of various diseases, including cancer and cardiovascular disorders.[2][3]

These protocols will guide researchers in performing initial screening assays to determine the biological activity of novel analogs of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

Data Presentation

All quantitative data from the following assays should be recorded and summarized in tables for clear comparison of the activity of different analogs. Key parameters to be determined include the half-maximal inhibitory concentration (IC50) for cytotoxicity and enzyme inhibition, and the half-maximal effective concentration (EC50) for channel modulation.

Table 1: Cytotoxicity of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate Analogs

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |

| Analog 1 | HeLa | 48 | |

| Analog 2 | HeLa | 48 | |

| Control | HeLa | 48 |

Table 2: HDAC Inhibition by Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate Analogs

| Compound ID | HDAC Isoform | IC50 (µM) |

| Analog 1 | HDAC1 | |

| Analog 2 | HDAC1 | |

| Trichostatin A | HDAC1 |

Table 3: Calcium Channel Blocking Activity of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate Analogs

| Compound ID | Cell Line | Calcium Channel Type | EC50 (µM) |

| Analog 1 | HEK293 | L-type | |

| Analog 2 | HEK293 | L-type | |

| Verapamil | HEK293 | L-type |

Experimental Protocols

General Cell Culture and Compound Preparation

Materials:

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete growth medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Test compounds (Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate analogs)

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture flasks and plates (96-well)

Procedure:

-

Cell Line Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Subculture cells when they reach 80-90% confluency.

-

Compound Preparation: Prepare a high-concentration stock solution of each test compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of the compounds in the complete growth medium. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent toxicity.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

Test compound dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for the MTT-based cytotoxicity assay.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of the compounds to inhibit HDAC activity. A common method is a fluorescence-based assay.

Materials:

-

Recombinant human HDAC1 enzyme

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing Trichostatin A and a protease)

-

Test compound dilutions

-

96-well black microplate

Procedure:

-

Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations, and the recombinant HDAC1 enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). The fluorescence intensity is proportional to the HDAC activity.

Caption: Principle of the fluorescent HDAC inhibition assay.

Calcium Channel Blocking Assay

This assay determines the effect of the compounds on intracellular calcium levels, which can indicate calcium channel activity. A common method involves using a fluorescent calcium indicator.[4]

Materials:

-

Cells expressing the target calcium channel (e.g., HEK293 cells transfected with an L-type calcium channel) seeded in a 96-well black, clear-bottom plate

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Calcium channel agonist (e.g., KCl or Bay K8644 for L-type channels)

-

Test compound dilutions

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-